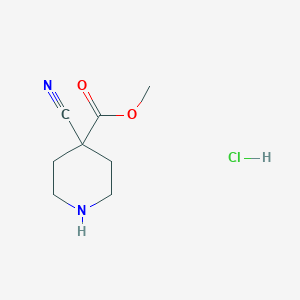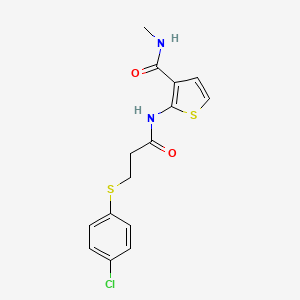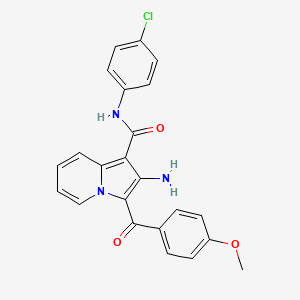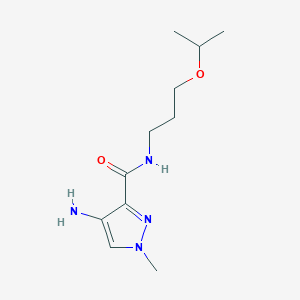![molecular formula C26H28N2O2S B2795331 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide CAS No. 922977-89-7](/img/structure/B2795331.png)
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(p-tolylthio)butanamide, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman. It is a potent agonist of the cannabinoid receptor CB1, which is found in the central nervous system. JWH-250 has been widely studied for its potential use in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents
Cyclodextrins, cyclic oligosaccharides, have a hydrophobic inner cavity and hydrophilic surface, allowing inclusion complexes with various molecules. These complexes are explored for drug delivery applications to improve solubility, modify drug-release profiles, slow down drug degradation, enhance biological membrane permeability, and amplify antimicrobial activity. Advanced drug-delivery systems including nanosponges, nanofibers, nanoparticles, microparticles, liposomes, hydrogels, and macromolecules are being developed for more efficient drug delivery solutions (Boczar & Michalska, 2022).
Synthetic Phenolic Antioxidants: Environmental and Toxicological Concerns
Synthetic phenolic antioxidants (SPAs), used to extend product shelf life, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs are detected in various environments, including indoor dust and outdoor air. Human exposure routes include food intake, dust ingestion, and personal care products. Toxicity studies indicate potential hepatic toxicity, endocrine disruption, and carcinogenic effects, suggesting the need for SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Indole-3-Carbinol and Its Major Derivatives in Hepatic Protection
Indole compounds, including indole-3-carbinol (I3C) and its derivatives, exhibit protective effects against chronic liver injuries such as hepatitis, hepatic steatosis, cirrhosis, and hepatocellular carcinoma. These compounds modulate transcriptional factors, relieve oxidative stress, inhibit DNA synthesis, and influence cell activation, proliferation, and apoptosis. They also modulate enzymes relevant to hepatitis viral replication, lipogenesis, and metabolism of ethanol and hepatotoxic substances, offering a multifaceted approach to hepatic protection (Wang et al., 2016).
Ionic Liquids in Chemical Modification of Cellulose
Ionic liquids (ILs) serve as solvents for cellulose and have been utilized for its chemical modification. ILs facilitate homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. This approach allows for the controlled synthesis of various cellulose esters and derivatives, offering new opportunities for the development of advanced materials (Heinze et al., 2008).
Propriétés
IUPAC Name |
N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-4-(4-methylphenyl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c1-3-4-16-28-23-15-14-22(20-7-5-8-21(25(20)23)26(28)30)27-24(29)9-6-17-31-19-12-10-18(2)11-13-19/h5,7-8,10-15H,3-4,6,9,16-17H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQNLWAVIURARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C3C(=C(C=C2)NC(=O)CCCSC4=CC=C(C=C4)C)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)




![(E)-N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2795253.png)
![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[3-(piperidin-1-yl)propyl]butanamide](/img/structure/B2795254.png)





![N-benzyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2795266.png)
